CAS number and identifiers for Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
CAS number and identifiers for Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
An In-Depth Technical Guide to Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Executive Summary
This technical guide provides a comprehensive overview of Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document details the chemical identity, a proposed synthetic route, predicted physicochemical properties, and potential applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Chemical Identity and Structure
Table 1: Chemical Identifiers for Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate and Related Analogues
| Identifier | Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate (Predicted) | Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate | Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate |
| CAS Number | Not available | 1251844-80-0[3] | 1251844-84-4[4] |
| Molecular Formula | C15H12F3NO2 | C15H12F3NO2[3] | C15H12F3NO2[4] |
| Molecular Weight | 295.26 g/mol | 295.26 g/mol [3] | 295.26 g/mol [4] |
| IUPAC Name | Methyl 2-((4-(trifluoromethyl)phenyl)methyl)pyridine-4-carboxylate | Methyl 2-((3-(trifluoromethyl)phenyl)methyl)pyridine-4-carboxylate | Methyl 2-((2-(trifluoromethyl)phenyl)methyl)pyridine-4-carboxylate |
| SMILES | O=C(OC)c1cncc(Cc2ccc(C(F)(F)F)cc2)c1 | O=C(OC)c1cncc(Cc2cccc(C(F)(F)F)c2)c1 | O=C(OC)c1cncc(Cc2ccccc2C(F)(F)F)c1 |
Proposed Synthesis and Purification
A plausible synthetic route for Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate involves a cross-coupling reaction. A suitable starting material would be a halogenated precursor of the isonicotinate, which can be coupled with a benzyl derivative.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed Negishi coupling for the synthesis of the target compound.
Experimental Protocol:
-
Preparation of the Organozinc Reagent: 4-(Trifluoromethyl)benzyl bromide is reacted with zinc dust in an anhydrous solvent like THF to generate the corresponding organozinc reagent, 4-(trifluoromethyl)benzylzinc bromide.
-
Negishi Coupling: In a separate reaction vessel, Methyl 2-chloroisonicotinate and a palladium catalyst (e.g., Pd(PPh3)4) are dissolved in an anhydrous solvent (e.g., THF).
-
Reaction Execution: The freshly prepared organozinc reagent is then added dropwise to the solution containing the chloro-isonicotinate and catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring and Quenching: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for its behavior in biological systems and its suitability as a drug candidate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Significance |
| LogP | ~3.5 - 4.5 | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability but may also affect solubility.[2] |
| Aqueous Solubility | Low | The increased lipophilicity generally leads to lower aqueous solubility. |
| pKa (Pyridine N) | ~3.0 - 4.0 | The electron-withdrawing nature of the ester and trifluoromethylbenzyl groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
| Boiling Point | >300 °C | High molecular weight and polarity suggest a high boiling point. |
| Appearance | White to off-white solid | Similar aromatic compounds are typically crystalline solids at room temperature. |
Spectroscopic Analysis (Predicted)
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the benzylic CH₂ group, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the trifluoromethyl carbon, and the aromatic carbons.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the CF₃ group.[5]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
Applications in Research and Drug Development
The structural motifs within Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate suggest its potential as a scaffold in drug discovery.
-
Enzyme Inhibition: The pyridine and trifluoromethylphenyl groups can participate in various interactions with enzyme active sites, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the para-position of the benzene ring, which can lead to an improved pharmacokinetic profile.[1]
-
Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of derivatives by modifying the ester or the aromatic rings to explore structure-activity relationships (SAR).
Diagram 2: Potential Drug Discovery Workflow
Caption: Workflow for utilizing the target compound in drug discovery.
The initial steps in evaluating a new chemical entity like this would involve in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess its drug-like properties.[6] Subsequent high-throughput screening against various biological targets could identify potential therapeutic areas. Positive hits would then be followed by lead optimization, where analogues are synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.
References
- AWS.
- 2 - Supporting Inform
- BLDpharm. 884601-08-5|Methyl 2-(4-(trifluoromethyl)phenyl)
- Sigma-Aldrich. Methyl 2-(trifluoromethyl)
- National Institutes of Health.
- Sigma-Aldrich.
- Wikipedia.
- BLDpharm. 1251844-80-0|Methyl 2-(3-(trifluoromethyl)benzyl)
- Thermo Fisher Scientific. Methyl isonicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- ChemicalBook.
- Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
- PrepChem.com. Synthesis of (a)
- BLDpharm. 1251844-84-4|Methyl 2-(2-(trifluoromethyl)benzyl)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Beilstein Journals.
- Sigma-Aldrich.
- 4 - Supporting Inform
- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- PMC.
- Juniper Publishers. Magic Methyl Effects in Drug Design.
- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
- Amanote Research. (PDF)
- Bitesize Bio.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1251844-80-0|Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate|BLD Pharm [bldpharm.com]
- 4. 1251844-84-4|Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. bitesizebio.com [bitesizebio.com]
